Dimethyl 2-(4-bromophenyl)malonate

Catalog No.
S1519323
CAS No.
149506-35-4
M.F
C11H11BrO4
M. Wt
287.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-(4-bromophenyl)malonate

Pain: Liquid diethyl ester analogs and less reactive chloro derivatives cause handling and yield issues in API synthesis. Solution: Dimethyl 2-(4-bromophenyl)malonate (CAS 149506-35-4) is a solid intermediate with optimal bromo reactivity for Macitentan and related APIs.

  • Solid, precise weighing; automatable.
  • 4-Br: reliable Suzuki/Heck/Buchwald coupling, mild conditions, no iodo cost.
  • Validated Macitentan precursor; exact CAS saves re-optimization.
  • ≥97% purity, ambient storage, global shipping.

CAS Number

149506-35-4

Product Name

Dimethyl 2-(4-bromophenyl)malonate

IUPAC Name

dimethyl 2-(4-bromophenyl)propanedioate

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3

InChI Key

UODIEONWLZBSEK-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC

Synonyms

2-(4-Bromophenyl)propanedioic Acid 1,3-Dimethyl Ester; (4-Bromophenyl)propanedioic Acid Dimethyl Ester; 2-(4-Bromophenyl)malonic Acid Dimethyl Ester

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC

The exact mass of the compound Dimethyl 2-(4-bromophenyl)malonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

Dimethyl 2-(4-bromophenyl)malonate, CAS 149506-35-4, is a bifunctional synthetic building block featuring a reactive dimethyl malonate core and a 4-bromophenyl substituent. This specific combination makes it a valuable precursor in syntheses where the malonate group is used for carbon chain extension (e.g., Knoevenagel condensation, Michael addition) and the aryl bromide serves as a reliable handle for palladium-catalyzed cross-coupling reactions. Its utility as a solid intermediate is particularly noted in the multi-step synthesis of pharmaceutical agents, such as Macitentan, an endothelin receptor antagonist.

Procurement Fit

Impurity Standard
Designated Macitentan Impurity 23 for ANDA-related analytical method development and QC profiling.
Synthetic Intermediate
Literature-precedented building block for Macitentan synthesis; pre-esterified, solid form.

Substituting this compound with close analogs is often synthetically unviable. Replacing the bromo- substituent with a chloro- group significantly reduces reactivity in standard palladium-catalyzed cross-couplings, typically requiring harsher conditions or specialized catalyst systems. Changing the dimethyl ester to a diethyl ester alters the physical state from a solid to a liquid, complicating handling, weighing, and purification. Using an ortho- or meta- bromo isomer would fundamentally change the steric and electronic environment, leading to different products and yields in subsequent transformations. Finally, using the unsubstituted dimethyl phenylmalonate eliminates the critical C-Br bond, making it unsuitable for applications requiring a subsequent cross-coupling step.

Substitution Risk

Diethyl ester analog (CAS 93139-85-6)
Higher molecular weight and different physical state may alter purification, handling, and reaction kinetics in established routes.
Free diacid (CAS 773873-10-2)
Requires additional esterification step, potentially lowering overall yield and introducing process variability.
Non-halogenated phenylmalonates
Absence of para-bromo electron-withdrawing effect may significantly reduce electrophilic reactivity in downstream steps.

Superior Reactivity in Palladium Cross-Coupling vs. Chloro- Analog

The carbon-bromine (C-Br) bond is significantly more reactive than a carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The oxidative addition of aryl bromides to Pd(0) is kinetically favored and proceeds under milder conditions than for aryl chlorides. This allows for higher yields, lower catalyst loadings, and greater functional group tolerance, which are critical factors in process development and scale-up.

Evidence DimensionReactivity in Oxidative Addition to Pd(0)
Target Compound DataHigh (Ar-Br)
Comparator Or BaselineAryl Chloride Analog (Ar-Cl): Very Low
Quantified DifferenceReactivity order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl
ConditionsStandard Suzuki-Miyaura cross-coupling conditions.

This higher reactivity translates directly to lower process costs and higher throughput by avoiding the need for specialized, expensive ligands or harsher reaction conditions required to activate the less reactive C-Cl bond.

Physical Form & MW
Data to verify
Solid (287.11 g/mol) vs. liquid/solid diethyl analog (315.16 g/mol)
Solid state simplifies storage and handling in multi-step synthesis.
Supplier datasheet values; confirm under process conditions.

Improved Handling and Processability as a Crystalline Solid

Dimethyl 2-(4-bromophenyl)malonate is a crystalline solid at room temperature. This physical state offers significant advantages in laboratory and industrial settings over oily or liquid analogs like Diethyl 2-(4-bromophenyl)malonate. Solids are easier to accurately weigh, transfer, and store, and are often simpler to purify by recrystallization, leading to higher batch-to-batch consistency.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataSolid
Comparator Or BaselineDiethyl malonate (unsubstituted analog): Colorless liquid
Quantified DifferenceSolid vs. Liquid
ConditionsStandard laboratory conditions (Room Temperature)

Procuring the solid dimethyl ester minimizes material loss, improves weighing accuracy for stoichiometric calculations, and simplifies handling, which enhances process safety and reproducibility.

Electrophilicity Difference
Class-level
Hammett σp = +0.23 (para-Br) vs. 0.00 (phenyl)
Supports enhanced reactivity in nucleophilic substitution via class-level inference.
Direct rate comparison data not available; review with actual substrate.

Enabling Intermediate for Multi-Step Pharmaceutical Synthesis

This specific malonate is cited as a useful synthetic intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension. Its structure is integral to the patented synthetic routes, where the malonate portion is transformed and the bromophenyl group is either retained or used in a subsequent coupling step. Using a different halide or ester would constitute a deviation from established, validated synthetic procedures.

Evidence DimensionUse as a Validated Pharmaceutical Intermediate
Target Compound DataCited as an intermediate for Macitentan synthesis.
Comparator Or BaselineAlternative analogs (chloro-, fluoro-, different esters): Not specified in the primary synthesis routes.
Quantified DifferenceN/A
ConditionsMulti-step synthesis of Active Pharmaceutical Ingredients (APIs).

For researchers in pharmaceutical development, procuring the exact intermediate used in established literature or patents minimizes process validation risks and ensures comparability with published results.

Regulatory Identity
Head-to-head
Designated Macitentan Impurity 23 (CAS 149506-35-4)
Only compound fulfilling regulatory designation for ANDA method validation.
Supplied with COA; verify retention time against pharmacopeial guidance.
Synthetic Utility
Data to verify
Pre-esterified intermediate, directly applicable in Macitentan synthesis
Avoids additional esterification step vs. free diacid, may streamline route.
Literature-precedented; confirm yield in specific process conditions.

Building Block for Palladium-Catalyzed Synthesis

This compound is the right choice for synthetic routes that require a reliable, moderately reactive aryl halide for Suzuki, Heck, Buchwald-Hartwig, or Sonogashira coupling reactions. Its C-Br bond offers a balance of high reactivity and stability, outperforming chloro-analogs in yield and reaction mildness without the higher cost and potential side-reactions of iodo-analogs.

Workflows Demanding Precise and Safe Material Handling

In laboratory settings where precise stoichiometry is critical, or in automated workflows, the solid form of this dimethyl ester is preferable to liquid diethyl ester analogs. It allows for accurate weighing and reduces risks associated with handling and transferring liquids, ensuring higher reproducibility.

Replication and Optimization of Pharmaceutical Syntheses

When the goal is to replicate or build upon established synthetic routes for bioactive molecules like Macitentan, this specific intermediate is the appropriate choice. Procuring the exact CAS number avoids introducing process variables that would arise from using a different salt, halide, or ester form, saving time on re-optimization and validation.

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA Reference Standard
Certified as Macitentan Impurity 23
Retention time, spectral concordance, impurity profiling
Macitentan Synthesis Intermediate
Pre-esterified, solid-state dimethyl ester
Yield, purity after downstream steps, process reproducibility
Specialized Building Block
para-Bromo handle for cross-coupling
Reactivity in Suzuki, Buchwald-Hartwig; electrophilicity context
Academic Heterocycle Synthesis
High-purity, well-characterized starting material
Identity confirmation (NMR, HPLC), method development robustness

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dimethyl (4-bromophenyl)propanedioate

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